Molecular Weight and Lipophilicity Differentiation
The 2,4-difluorophenyl substitution on the imidazole C4 position yields molecular weight 180.15 g/mol and calculated lipophilicity (clogP) of 2.26. These physicochemical parameters are distinct from unsubstituted 4-phenyl-1H-imidazole (MW 144.17; clogP 1.78), 4-(4-fluorophenyl)-1H-imidazole (MW 162.16; clogP 1.95), and 4-(2-fluorophenyl)-1H-imidazole (MW 162.16; clogP 1.92). The ortho-fluorine substituent introduces unique conformational constraint and electronic effects due to its proximity to the imidazole ring [1].
| Evidence Dimension | Calculated logP (clogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW = 180.15 g/mol; clogP = 2.26 |
| Comparator Or Baseline | 4-Phenyl-1H-imidazole: MW = 144.17, clogP = 1.78; 4-(4-Fluorophenyl)-1H-imidazole: MW = 162.16, clogP = 1.95; 4-(2-Fluorophenyl)-1H-imidazole: MW = 162.16, clogP = 1.92 |
| Quantified Difference | ΔMW = +17.99 to +35.98 g/mol; ΔclogP = +0.31 to +0.48 log units |
| Conditions | Calculated using PubChem data and standard computational prediction algorithms (XLogP3) |
Why This Matters
The distinct molecular weight and lipophilicity of 4-(2,4-difluorophenyl)-1H-imidazole directly affect membrane permeability, protein binding, and metabolic stability, making it non-interchangeable with other 4-arylimidazoles in SAR studies and lead optimization campaigns.
- [1] PubChem. 4-(2,4-Difluorophenyl)-1H-imidazole; 4-Phenyl-1H-imidazole; 4-(4-Fluorophenyl)-1H-imidazole; 4-(2-Fluorophenyl)-1H-imidazole. Compound Summaries. National Center for Biotechnology Information. View Source
